molecular formula C27H44O3 B11966559 Ethyl 2-benzoyloctadecanoate CAS No. 24317-99-5

Ethyl 2-benzoyloctadecanoate

Cat. No.: B11966559
CAS No.: 24317-99-5
M. Wt: 416.6 g/mol
InChI Key: YZNVOVMEJIKNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzoyloctadecanoate is an organic compound with the molecular formula C27H44O3 and a molecular weight of 416.65 g/mol . It is an ester derivative, which is a class of compounds widely used in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzoyloctadecanoate can be synthesized through the esterification of 2-benzoyloctadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave heating has also been explored to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzoyloctadecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2-benzoyloctadecanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: Different esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of ethyl 2-benzoyloctadecanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long carbon chain and benzoyl group, which confer specific chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from simpler esters .

Properties

CAS No.

24317-99-5

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

ethyl 2-benzoyloctadecanoate

InChI

InChI=1S/C27H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(27(29)30-4-2)26(28)24-21-18-17-19-22-24/h17-19,21-22,25H,3-16,20,23H2,1-2H3

InChI Key

YZNVOVMEJIKNMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.